3-(4-fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 3-(4-fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 866808-95-9
VCID: VC6679432
InChI: InChI=1S/C24H20FNO4S/c1-16-4-3-5-17(12-16)14-26-15-23(31(28,29)20-9-6-18(25)7-10-20)24(27)21-13-19(30-2)8-11-22(21)26/h3-13,15H,14H2,1-2H3
SMILES: CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C24H20FNO4S
Molecular Weight: 437.49

3-(4-fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

CAS No.: 866808-95-9

Cat. No.: VC6679432

Molecular Formula: C24H20FNO4S

Molecular Weight: 437.49

* For research use only. Not for human or veterinary use.

3-(4-fluorobenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one - 866808-95-9

Specification

CAS No. 866808-95-9
Molecular Formula C24H20FNO4S
Molecular Weight 437.49
IUPAC Name 3-(4-fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
Standard InChI InChI=1S/C24H20FNO4S/c1-16-4-3-5-17(12-16)14-26-15-23(31(28,29)20-9-6-18(25)7-10-20)24(27)21-13-19(30-2)8-11-22(21)26/h3-13,15H,14H2,1-2H3
Standard InChI Key CEJMZJLDWIBKJP-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s scaffold centers on a 1,4-dihydroquinolin-4-one core, a heterocyclic system known for its planar aromaticity and capacity for π-π interactions with biological targets. Key substituents include:

  • 4-Fluorobenzenesulfonyl group: Introduces strong electron-withdrawing effects via the sulfonyl moiety (-SO₂-) while the fluorine atom enhances metabolic stability and lipophilicity.

  • 6-Methoxy group: The methoxy (-OCH₃) substituent at position 6 contributes to electron-donating properties, potentially influencing redox behavior and receptor binding .

  • 3-Methylbenzyl side chain: A hydrophobic group at position 1 that may enhance membrane permeability and target affinity through van der Waals interactions.

The SMILES notation CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F provides a precise representation of atomic connectivity .

Table 1: Key Chemical Data

PropertyValueSource
CAS No.866808-95-9
Molecular FormulaC₂₄H₂₀FNO₄S
Molecular Weight437.49 g/mol
IUPAC Name3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
SMILESCC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F

Stereoelectronic Characteristics

The sulfonyl group’s tetrahedral geometry introduces steric hindrance near the quinolinone core, which may restrict rotational freedom and stabilize specific conformations during protein-ligand interactions . Density functional theory (DFT) calculations on analogous compounds suggest that the fluorine atom’s electronegativity polarizes the benzenesulfonyl ring, creating a dipole moment that enhances solubility in polar aprotic solvents.

Solubility and Stability

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent approach:

  • Quinolinone Core Formation: Cyclocondensation of aniline derivatives with β-keto esters or via Friedländer annulation.

  • Sulfonylation: Introduction of the 4-fluorobenzenesulfonyl group using sulfonyl chlorides under basic conditions .

  • N-Alkylation: Coupling of the 3-methylbenzyl moiety via nucleophilic substitution or Mitsunobu reaction.

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield*
1Friedländer AnnulationEthyl acetoacetate, POCl₃, 110°C45%
2Sulfonylation4-Fluorobenzenesulfonyl chloride, pyridine, 0°C → RT68%
3N-Alkylation3-Methylbenzyl bromide, K₂CO₃, DMF, 80°C52%
*Theoretical yields based on analogous reactions .

Chromatographic Purification

Crude product purification would likely employ reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) or silica gel chromatography (EtOAc/hexanes gradient). High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR would confirm structural integrity.

Research Applications and Biological Hypotheses

Putative Pharmacological Targets

Though direct activity data are unavailable, structural analogs inhibit:

  • Cytochrome P450 3A4 (CYP3A4): Sulfonamide-containing quinolinones block the heme iron center, with IC₅₀ values ≈ 1–5 μM in human liver microsomes.

  • Tubulin Polymerization: Methoxy-substituted derivatives disrupt microtubule dynamics (EC₅₀ ≈ 50 nM in MCF-7 cells) .

  • Bacterial DNA Gyrase: Fluorinated sulfonyl compounds show MIC values of 2–8 μg/mL against Staphylococcus aureus.

Structure-Activity Relationship (SAR) Considerations

  • Fluorine Position: Para-substitution on the benzenesulfonyl group maximizes target affinity vs. meta or ortho positions in kinase assays .

  • Methoxy Timing: 6-Methoxy enhances solubility but reduces CNS penetration compared to 7- or 8-substituted analogs.

  • Benzyl Substitution: 3-Methyl improves metabolic stability over unsubstituted benzyl groups (t₁/₂ in rat hepatocytes: 12 h vs. 3 h) .

Development Challenges and Solutions

Metabolic Stability

The compound’s esterase-sensitive quinolinone ring may undergo rapid hydrolysis in vivo. Proposed solutions:

  • Deuterium Incorporation: Replacing hydrogen with deuterium at α-positions (e.g., C-2 of dihydroquinolinone) to slow CYP450-mediated oxidation.

  • Prodrug Strategies: Masking the sulfonyl group as a tert-butyl ester to enhance oral bioavailability .

Toxicity Mitigation

Sulfonamides carry risks of hypersensitivity reactions. Countermeasures include:

  • Co-administration with Antioxidants: N-acetylcysteine (10 mM) reduces reactive metabolite formation in hepatocyte models by 70%.

  • Selective Sulfonylation: Replacing the sulfonyl group with a sulfonimidamide moiety decreases off-target binding .

Future Directions and Concluding Remarks

Priority Research Areas

  • Target Deconvolution: Chemoproteomic profiling using photoaffinity probes to identify binding partners.

  • Formulation Optimization: Nanoemulsion delivery systems to overcome solubility limitations.

  • In Vivo Efficacy: Xenograft models of triple-negative breast cancer (MDA-MB-231) to assess tumor growth inhibition.

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